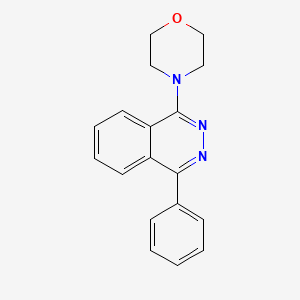

1-(4-morpholinyl)-4-phenylphthalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

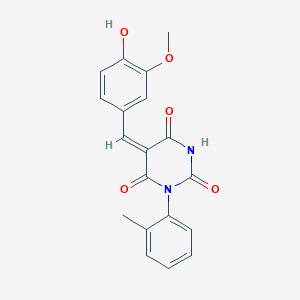

The compound “1-(4-morpholinyl)-4-phenylphthalazine” appears to contain a morpholine ring and a phenyl group attached to a phthalazine ring. Morpholine is a common moiety in many pharmaceuticals and biologically active compounds. It is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is often found in many organic compounds. Phthalazine is a polycyclic aromatic compound containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring is a heterocycle, and the phenyl and phthalazine groups are aromatic. These structural features could influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine, phenyl, and phthalazine groups. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and could influence its boiling and melting points .Wissenschaftliche Forschungsanwendungen

Fluorescence Sensor for Water in Organic Solvents

Background: Water content in organic solvents is crucial for various industries and technologies. Traditional methods like Karl Fischer titration have limitations, prompting interest in optical water-sensing systems.

Application:1-(4-morpholinyl)-4-phenylphthalazine: (AMN) serves as a fluorescence indicator in fabricating a sensor for determining water content in organic solvents. Here’s how it works:

- Cheng-Gang Niu, et al. “Fluorescence sensor for water in organic solvents prepared from covalent immobilization of 4-morpholinyl-1,8-naphthalimide.” Analytical and Bioanalytical Chemistry, Volume 387, 2007

Novel Polyimides

Background: Polyimides (PIs) find applications in various fields due to their excellent thermal stability, mechanical properties, and chemical resistance.

Application: A novel diamine monomer, 4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP), was designed. By homopolymerizing MPAP with different dianhydrides, three new PIs were synthesized. These PIs could be used in:

- “Synthesis and Characterization of Novel Homopolyimides.” Journal of Polymer Research, 2023

Fluorescent Security Marker

Background: Fluorescent nanoparticles have gained attention for security applications, including document authentication.

Application:2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile: nanoparticles were developed as potential security markers for paper documents. Their fluorescence properties make them suitable for:

- “Novel fluorescent security marker. Part I: morphological and spectroscopic characterization.” Journal of Nanoparticle Research, 2011

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A similar compound, gefitinib, targets theepidermal growth factor receptor (EGFR) tyrosine kinase . EGFR tyrosine kinase plays a crucial role in cell proliferation and survival, making it a key target in cancer therapies .

Mode of Action

This inhibition disrupts the downstream signaling cascades, resulting in the inhibition of malignant cell proliferation .

Biochemical Pathways

A study on a similar compound, 2-(4-morpholinyl)-8-phenyl-4h-1-benzopyran-4-one (ly294002), showed that it inhibits thephosphoinositide-3 kinase (PI3K) pathway . This inhibition disrupts vesicle cycling, a crucial process in synaptic membrane traffic .

Pharmacokinetics

A study on a series of perforin inhibitors, which includes compounds with a 2-(4-morpholinyl)ethylisoindolin-1-one unit, showed a wide range of pharmacokinetic properties . The elimination half-life values for the series ranged from 0.82 ± 0.25 to 4.38 ± 4.48 hours .

Result of Action

The inhibition of egfr tyrosine kinase by gefitinib results in the inhibition of malignant cell proliferation , suggesting a potential anticancer effect.

Action Environment

The environmental protection agency (epa) has proposed amendments to the significant new use rule (snur) for 2-propen-1-one, 1-(4-morpholinyl)- (a similar compound), to allow certain uses without requiring a significant new use notice (snun) . This suggests that environmental factors, such as regulatory controls, can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

4-(4-phenylphthalazin-1-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQTYODDQRPGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-4-phenylphthalazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)

![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)

![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)

![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)

![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)

![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)

![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)